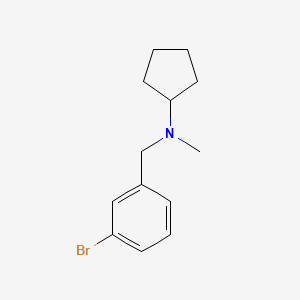

N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-methylated amines, such as N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine, is a topic of interest in the field of organic chemistry due to their relevance in chemical and biological processes. In the context of synthesizing related compounds, one study describes the use of monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester of cyclopentano-phosphatidic acid. Although the desired product was not obtained with monomethylamine due to extensive aminolysis, the use of N-benzyl-N-methylamine led to a successful synthesis, adapting a method from Shapiro and Rabinsohn . Another study reports the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a compound with a similar N-methylated structure, which was shown to inactivate pig liver mitochondrial monoamine oxidase . These studies highlight the importance of careful selection of nucleophiles and reaction conditions in the synthesis of N-methylated amines.

Molecular Structure Analysis

The molecular structure of N-methylated amines is crucial for their function and reactivity. In the case of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model compound for benzoxazine-based phenolic resins, the X-ray crystal structure revealed a hydrogen-bonding scheme involving both inter- and intramolecular hydrogen bonds . This detailed understanding of molecular structure is essential for predicting the behavior of similar compounds, such as N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine, in various chemical environments.

Chemical Reactions Analysis

The reactivity of N-methylated amines is influenced by their molecular structure. For instance, N-(1-Methyl)cyclopropylbenzylamine inactivates mitochondrial monoamine oxidase in a time- and concentration-dependent manner, and this inactivation is not reversed by exhaustive dialysis . This suggests that the compound forms a stable adduct with the enzyme, which could be due to the presence of the N-methyl group. Similarly, the reactivity of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine would be expected to be influenced by its N-methyl group and the bromobenzyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated amines are determined by their molecular structures. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were studied using infrared and Raman spectroscopy, providing insights into the vibrations due to the presence of the methylene bridge structure . The study of these properties is essential for understanding the behavior of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine in different phases and environments.

Wirkmechanismus

Target of Action

The primary target of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine (N-BBN) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

N-BBN interacts with tubulin, perturbing its tertiary structure . It does disrupt the normal architecture of microtubules within cells .

Biochemical Pathways

The interaction of N-BBN with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division . By disrupting microtubule architecture, N-BBN can inhibit the proliferation of cancer cells .

Result of Action

N-BBN has been found to be superior to many past-generation noscapinoids in inhibiting cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylcyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-15(13-7-2-3-8-13)10-11-5-4-6-12(14)9-11/h4-6,9,13H,2-3,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFJNYQBWRNPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine | |

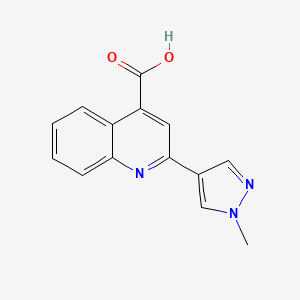

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)